Dutasteride-d3

Catalog No.
S1773735
CAS No.
1131341-46-2
M.F
C27H30F6N2O2
M. Wt
531.558
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dutasteride-d3

CAS Number

1131341-46-2

Product Name

Dutasteride-d3

IUPAC Name

(1S,3aS,3bS,5aR,9aR,9bS,11aS)-9a,11a-dimethyl-7-oxo-N-[2,4,5-trideuterio-3,6-bis(trifluoromethyl)phenyl]-1,2,3,3a,3b,4,5,5a,6,9b,10,11-dodecahydroindeno[5,4-f]quinoline-1-carboxamide

Molecular Formula

C27H30F6N2O2

Molecular Weight

531.558

InChI

InChI=1S/C27H30F6N2O2/c1-24-11-9-17-15(4-8-21-25(17,2)12-10-22(36)35-21)16(24)6-7-19(24)23(37)34-20-13-14(26(28,29)30)3-5-18(20)27(31,32)33/h3,5,10,12-13,15-17,19,21H,4,6-9,11H2,1-2H3,(H,34,37)(H,35,36)/t15-,16-,17-,19+,21+,24-,25+/m0/s1/i3D,5D,13D

InChI Key

JWJOTENAMICLJG-XHGXNVPLSA-N

SMILES

CC12CCC3C(C1CCC2C(=O)NC4=C(C=CC(=C4)C(F)(F)F)C(F)(F)F)CCC5C3(C=CC(=O)N5)C

Synonyms

(4aR,4bS,6aS,7S,9aS,9bS,11aR)-N-[2,5-Bis(trifluoromethyl)phenyl]-2,4a,4b,5,6,6a,7,8,9,9a,9b,10,11,11a-tetradecahydro-4a,6a-dimethyl-2-oxo-1H-Indeno[5,4-f]quinoline-7-carboxamide-d3; (5α,17β)-N-[2,5-Bis(trifluoromethyl)phenyl]-3-oxo-4-azaandrost-1-ene

Intradermal Controlled Delivery of Dutasteride

Scientific Field:

Pharmaceutics, Drug Delivery, and Pharmacokinetics

Summary:

The concept of sustained release using microarray technology has gained momentum in drug delivery. Researchers investigated the potential to deliver dutasteride in a controlled/sustained manner by formulating it as a dissolvable microarray. The low oral dose, low aqueous solubility, and slow rate of elimination of dutasteride make it an ideal candidate for this approach.

Experimental Procedure:

Results:

Solid-Supersaturatable SMEDDS for Oral Bioavailability Enhancement

Scientific Field:

Pharmaceutics, Formulation Science

Summary:

Researchers prepared dutasteride-loaded solid-supersaturatable self-microemulsifying drug delivery systems (SMEDDS) to enhance oral bioavailability.

Experimental Procedure:

Results:

Dutasteride-d3 is a deuterated form of dutasteride, a synthetic drug primarily used for the treatment of benign prostatic hyperplasia and androgenetic alopecia. Dutasteride itself is a potent inhibitor of the enzyme 5α-reductase, which converts testosterone into dihydrotestosterone, a hormone implicated in prostate growth and hair loss. The chemical structure of dutasteride-d3 includes deuterium atoms, which are heavier isotopes of hydrogen, incorporated to enhance its metabolic stability and pharmacokinetic profile. The compound is characterized by its ability to inhibit all three isoforms of 5α-reductase (types I, II, and III), making it more effective than other similar drugs like finasteride, which primarily inhibits types II and III .

Typical for steroidal compounds. It acts as a competitive inhibitor of the 5α-reductase enzyme, forming a stable complex that prevents the conversion of testosterone to dihydrotestosterone. The presence of deuterium in dutasteride-d3 may alter its reaction kinetics compared to non-deuterated forms, potentially leading to slower metabolism and prolonged action within the body. The drug is extensively metabolized in the liver via cytochrome P450 enzymes, particularly CYP3A4 and CYP3A5, leading to several active metabolites including 4'-hydroxydutasteride and 6'-hydroxydutasteride .

Dutasteride-d3 exhibits significant biological activity as a 5α-reductase inhibitor. By reducing levels of dihydrotestosterone in the serum by up to 98%, it effectively decreases prostate volume and alleviates urinary symptoms associated with benign prostatic hyperplasia. Additionally, it has been shown to promote hair regrowth in individuals with androgenetic alopecia by counteracting the effects of dihydrotestosterone on hair follicles . The long half-life of dutasteride-d3 allows for sustained therapeutic effects, making it suitable for once-daily dosing.

The synthesis of dutasteride-d3 involves several key steps:

  • Starting Material: The synthesis begins with commercially available steroid precursors.
  • Deuteration: Deuterium is introduced at specific positions on the steroid backbone through reactions such as hydrogen-deuterium exchange or using deuterated reagents.
  • Formation of Amides: The synthesis includes forming amide bonds with a bis(trifluoromethyl)phenyl group, replacing the tert-butyl amide moiety found in traditional dutasteride.
  • Purification: The final product is purified using techniques such as crystallization or chromatography to ensure high purity levels necessary for pharmaceutical applications .

Dutasteride-d3 has several applications:

  • Benign Prostatic Hyperplasia: It is primarily used to treat enlarged prostate glands, improving urinary flow and reducing symptoms associated with this condition.
  • Androgenetic Alopecia: Its effectiveness in lowering dihydrotestosterone levels makes it suitable for treating male pattern baldness.
  • Research: Due to its unique isotopic labeling, dutasteride-d3 can be used in pharmacokinetic studies to trace metabolic pathways and understand drug interactions more clearly .

Dutasteride-d3 shares similarities with other 5α-reductase inhibitors but exhibits unique properties due to its deuterated nature:

CompoundStructure CharacteristicsInhibition TypeEfficacy
DutasterideN-[2,5-bis(trifluoromethyl)phenyl]-3-oxo-4-aza-5α-androst-1-ene-17β-carboxamideCompetitive inhibitorReduces DHT by up to 98%
FinasterideN-(tert-butyl)amide derivativeCompetitive inhibitorReduces DHT by 65-70%
Saw PalmettoPlant extract with multiple active compoundsNon-specificModerate efficacy
AbirateroneSteroidal compound targeting androgen biosynthesisMechanism-based inhibitorReduces androgen synthesis

Dutasteride-d3's unique isotopic labeling may enhance its pharmacokinetic properties compared to these compounds, potentially leading to improved therapeutic outcomes in clinical settings .

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry (UPLC–MS/MS)

Ultra-Performance Liquid Chromatography–Tandem Mass Spectrometry has emerged as the gold standard for quantitative bioanalysis of Dutasteride-d3 due to its exceptional sensitivity, specificity, and analytical throughput [1] [2]. The development of UPLC–MS/MS methods for Dutasteride-d3 requires careful optimization of chromatographic and mass spectrometric parameters to achieve robust analytical performance.

Chromatographic Optimization

The chromatographic separation of Dutasteride-d3 is typically achieved using reversed-phase chromatography with C18 stationary phases [3] [4]. Mobile phase composition plays a critical role in achieving adequate retention and peak shape. Optimal mobile phase systems consist of 0.1% formic acid in water as the aqueous phase and 0.1% formic acid in acetonitrile as the organic phase [2] [4]. The acidic conditions enhance ionization efficiency in positive electrospray ionization mode, which is preferred for Dutasteride-d3 analysis due to its basic nitrogen-containing structure.

Gradient elution programs typically initiate with 30% organic content and increase to 95% over 4 minutes, providing optimal separation while maintaining acceptable analysis times [2] [4]. Column temperature optimization at 40°C improves peak shape and resolution while reducing analysis time. Flow rates of 0.3-0.5 mL/min represent an optimal balance between chromatographic resolution and analysis time [4].

Mass Spectrometric Detection

The mass spectrometric detection of Dutasteride-d3 utilizes positive electrospray ionization coupled with multiple reaction monitoring [2] [4]. The protonated molecular ion of Dutasteride-d3 (m/z 532.2) serves as the precursor ion, while the characteristic product ion (m/z 464.2) provides specificity for quantification [1] [5]. The corresponding transitions for the unlabeled dutasteride (m/z 529.2 → 461.2) allow for simultaneous analysis when required.

Optimization of source parameters is crucial for achieving maximum sensitivity. Typical optimized conditions include capillary voltage of 3.0 kV, source temperature of 120°C, and desolvation temperature of 350°C [4]. Gas flow rates of 50 L/hr for cone gas and 800 L/hr for desolvation gas provide optimal nebulization and desolvation efficiency.

Sample Preparation Methodologies

Liquid-liquid extraction represents the most widely employed sample preparation technique for Dutasteride-d3 analysis [2] [4]. The extraction typically utilizes organic solvents such as methyl tert-butyl ether-hexane mixtures (80:20, v/v) or hexane/methyl tert-butyl ether/methylene chloride combinations [2] [6]. These extraction procedures provide clean extracts with minimal matrix interference while maintaining high recovery rates of 85-95% [4] [6].

Protein precipitation methods using zinc sulfate or acetonitrile have also been successfully employed, particularly when combined with online solid-phase extraction [7]. These approaches offer advantages in terms of throughput and automation potential while maintaining analytical performance.

Validation Parameters: Sensitivity, Specificity, and Linearity

The validation of UPLC–MS/MS methods for Dutasteride-d3 must adhere to regulatory guidelines to ensure analytical reliability and data integrity [2] [4]. Critical validation parameters include sensitivity, specificity, linearity, accuracy, precision, and stability assessments.

Sensitivity Assessment

Sensitivity evaluation encompasses determination of both limit of detection and limit of quantification. The limit of detection for Dutasteride-d3 UPLC–MS/MS methods typically ranges from 3.3 to 7.5 pg/mL, demonstrating exceptional sensitivity suitable for pharmacokinetic studies [4] [6]. The limit of quantification, defined as the lowest concentration that can be measured with acceptable accuracy and precision, typically ranges from 10 to 25 pg/mL [2] [6].

Signal-to-noise ratio calculations provide objective assessment of sensitivity, with acceptance criteria of 3:1 for limit of detection and 10:1 for limit of quantification [4] [8]. These sensitivity levels are adequate for monitoring dutasteride concentrations in human plasma following therapeutic dosing, where steady-state concentrations range from 16 to 78 ng/mL [4].

Specificity and Selectivity

Specificity evaluation requires demonstration of the analytical method's ability to unequivocally assess Dutasteride-d3 in the presence of components that may be expected to be present, including endogenous matrix components, metabolites, and co-administered medications [2] [4]. Chromatographic evaluation of blank plasma samples demonstrates absence of interfering peaks at the retention times of Dutasteride-d3 and its unlabeled analog [2] [6].

Cross-reactivity studies with structurally related compounds and common co-medications ensure method specificity. Validation studies have demonstrated no interference from compounds such as caffeine, acetaminophen, acetylsalicylic acid, chlorpheniramine maleate, ibuprofen, naproxen, pseudoephedrine, and various hormonal contraceptives [6].

Linearity and Range

Linearity assessment demonstrates the analytical method's ability to provide results directly proportional to analyte concentration within a specified range [4] [8]. Dutasteride-d3 UPLC–MS/MS methods typically demonstrate linearity over concentration ranges of 25.0 pg/mL to 25,000 pg/mL or 10 to 1000 ng/mL, depending on the specific application requirements [4] [6].

Linear regression analysis with correlation coefficients (R²) of 0.990 or greater demonstrates acceptable linearity [4] [8]. The calibration curve relationship is typically expressed as y = mx + c, where y represents the peak area ratio of analyte to internal standard, and x represents the concentration ratio [4].

Accuracy and Precision

Accuracy assessment involves analysis of quality control samples at low, medium, and high concentrations within the analytical range [4] [6]. Acceptance criteria require accuracy within 85-115% of nominal concentrations for most quality control levels, with 80-120% acceptable at the limit of quantification [4] [6].

Precision evaluation encompasses both intra-day and inter-day assessments. Intra-day precision, expressed as relative standard deviation, typically ranges from 0.9 to 14.7%, while inter-day precision ranges from 2.5 to 12.5% [4] [7]. These precision levels meet regulatory acceptance criteria of ≤15% relative standard deviation for most quality control levels and ≤20% at the limit of quantification [4] [6].

Stability Assessment

Comprehensive stability evaluation ensures sample integrity throughout the analytical process [4] [6]. Bench-top stability assessment demonstrates sample stability at room temperature for periods ranging from 6 to 24 hours [4]. Freeze-thaw stability evaluation through 3-5 freeze-thaw cycles confirms sample integrity under typical storage conditions [4] [6].

Long-term stability assessment at storage temperatures of -20°C to -70°C demonstrates stability for periods ranging from 30 to 90 days [4] [6]. These stability data support the validity of pharmacokinetic sample collection and storage protocols.

Role in Pharmacokinetic Study Design

Dutasteride-d3 serves as an essential analytical tool in pharmacokinetic study design, functioning primarily as a stable isotope-labeled internal standard for quantitative bioanalysis [1] [5]. Its application in pharmacokinetic studies enables accurate and precise measurement of dutasteride concentrations in biological matrices while compensating for analytical variability.

Internal Standard Function

The utilization of Dutasteride-d3 as an internal standard provides several analytical advantages in pharmacokinetic studies [1] [5]. The structural similarity to the parent compound ensures nearly identical physicochemical properties, including extraction recovery, chromatographic behavior, and ionization efficiency [2] [4]. This similarity is crucial for compensating for variability in sample preparation, injection volume, and matrix effects that can significantly impact analytical results [9] [7].

The deuterium labeling provides sufficient mass shift (3 Da) to enable distinct mass spectrometric detection while maintaining structural integrity [1] [5]. This mass difference allows for simultaneous quantification of both the analyte and internal standard using multiple reaction monitoring techniques [2] [4].

Matrix Effect Compensation

Matrix effects represent a significant challenge in liquid chromatography–tandem mass spectrometry analysis, particularly for complex biological matrices [9] [7]. Dutasteride-d3 effectively compensates for ion suppression or enhancement effects that may occur during electrospray ionization [4] [7]. The deuterated internal standard experiences the same matrix effects as the analyte, ensuring that the analyte-to-internal standard ratio remains constant despite matrix-induced variations in ionization efficiency [9] [7].

Validation studies demonstrate that Dutasteride-d3 provides effective matrix effect compensation, with post-extraction spike experiments showing well-controlled matrix effects within acceptable limits of ±15% [4] [7]. This compensation is essential for maintaining analytical accuracy across different study subjects and sample collection conditions.

Pharmacokinetic Parameter Determination

The accurate quantification enabled by Dutasteride-d3 internal standard supports reliable determination of critical pharmacokinetic parameters [10] [6]. These parameters include maximum plasma concentration, area under the concentration-time curve, elimination half-life, and clearance values [10] [6]. The precision and accuracy of these measurements directly impact the quality of pharmacokinetic assessments and bioequivalence determinations.

Study Design Considerations

Pharmacokinetic study design incorporating Dutasteride-d3 requires careful consideration of sampling schedules, sample volumes, and storage conditions [10] [6]. Sample collection time points should provide adequate coverage of absorption and elimination phases, typically including pre-dose samples and multiple post-dose time points extending to 72 hours or longer [10] [6].

Sample volume requirements are minimized due to the high sensitivity of UPLC–MS/MS methods utilizing Dutasteride-d3, with typical volumes of 0.1 to 0.3 mL being sufficient for analysis [2] [6]. This reduced sample volume requirement is particularly advantageous in pediatric studies or when multiple pharmacokinetic parameters require assessment.

Quality Control and Validation

The implementation of Dutasteride-d3 in pharmacokinetic studies requires comprehensive quality control procedures [6] [7]. Quality control samples at low, medium, and high concentrations should be prepared using the same biological matrix as study samples and analyzed throughout the analytical batch [6] [7]. Acceptance criteria for quality control samples typically require that no more than one-third of total quality control results deviate from nominal concentrations by more than 15% [6].

Validation of the analytical method must demonstrate that Dutasteride-d3 provides adequate compensation for analytical variability while maintaining method robustness [4] [7]. This validation should include assessment of selectivity, linearity, accuracy, precision, recovery, and stability under conditions representative of the pharmacokinetic study [4] [6].

Regulatory Compliance

Pharmacokinetic studies utilizing Dutasteride-d3 must comply with regulatory guidelines for bioanalytical method validation [6] [7]. These guidelines specify requirements for method validation, quality control procedures, and documentation standards [6] [7]. The use of stable isotope-labeled internal standards such as Dutasteride-d3 is widely accepted and recommended by regulatory agencies for quantitative bioanalysis [7].

ParameterUPLC-MS/MS Method 1UPLC-MS/MS Method 2Acceptance Criteria
Linearity Range25.0 pg/mL - 25,000 pg/mL10-1000 ng/mLR² ≥ 0.990
Limit of Detection (LOD)7.5 pg/mL3.3 ng/mLS/N ≥ 3:1
Limit of Quantification (LOQ)25.0 pg/mL10 ng/mLS/N ≥ 10:1
Precision (Intra-day)≤6.7% RSD≤14.7% RSD≤15% RSD
Precision (Inter-day)≤8.9% RSD≤12.5% RSD≤15% RSD
Accuracy94.8-105.2%89-138%85-115%
Recovery85-95%76.6-84%≥80%
Matrix EffectCompensated by ISWell compensated≤±15%
Stability (Bench-top)24 hours at RT6 hours at RTStable
Stability (Freeze-thaw)3 cycles5 cyclesStable
Stability (Long-term)30 days at -20°C90 days at -70°CStable
SelectivityNo interferenceSelectiveNo interference
SpecificityNo cross-reactivitySpecificNo interference

Bioequivalence Study Applications

Dutasteride-d3 plays a crucial role in bioequivalence studies comparing different formulations of dutasteride [10] [6]. The high precision and accuracy achieved through its use as an internal standard enable reliable determination of bioequivalence parameters [10] [6]. Studies have demonstrated successful application of Dutasteride-d3 in bioequivalence assessments, with within-subject coefficients of variation typically below 25% for critical pharmacokinetic parameters [10] [6].

Dates

Last modified: 08-15-2023

Explore Compound Types